molecular formula C14H21N3O B6350805 1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide CAS No. 1392491-75-6

1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide

Cat. No. B6350805
CAS RN: 1392491-75-6
M. Wt: 247.34 g/mol
InChI Key: MFDSORVKPKUAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The specific chemical reactions involving “1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide” are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C14H21N3O and a molecular weight of 247.34 g/mol. More detailed properties such as boiling point, melting point, and density are not available in the sources I found .

Scientific Research Applications

PAMC has a variety of applications in scientific research. It has been used as a starting material in the synthesis of a variety of biologically active compounds, including peptides, nucleic acids, and polymers. It has also been used in the synthesis of a variety of drugs, including antifungals, antibiotics, and antivirals. Additionally, PAMC has been used in the synthesis of a variety of other compounds, including metal complexes, chiral compounds, and fluorescent dyes.

Mechanism of Action

The mechanism of action of PAMC is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase. Additionally, it has been suggested that PAMC may act as a chelator of certain metals, such as iron and zinc.
Biochemical and Physiological Effects
PAMC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, and to chelate certain metals, such as iron and zinc. Additionally, it has been shown to have a variety of anti-inflammatory, anti-bacterial, and anti-fungal effects.

Advantages and Limitations for Lab Experiments

PAMC has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized in a variety of ways. Additionally, it is a versatile building block for the synthesis of a variety of compounds. However, it also has a number of limitations. For example, it is not very soluble in water, and it can be toxic in high concentrations.

Future Directions

There are a number of potential future directions for the use of PAMC in scientific research. For example, it could be used in the development of new drugs or other biologically active compounds. Additionally, it could be used in the synthesis of new polymers or other materials. It could also be used in the development of new catalysts or other materials for use in chemical synthesis. Finally, it could be used in the development of new fluorescent dyes or other materials for use in imaging and diagnostics.

Synthesis Methods

PAMC can be synthesized in a variety of ways. The most common method is the reaction of pyridine with methylene chloride in the presence of an acid catalyst, such as sulfuric acid. This reaction produces a cyclic amide which can then be further reacted with other reagents to produce a variety of compounds. Other methods of synthesis include the reaction of pyridine with a variety of other reagents, such as ethyl acetate, ethyl bromide, and ethyl chloride.

properties

IUPAC Name

1-(pyridin-4-ylmethylamino)cycloheptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-13(18)14(7-3-1-2-4-8-14)17-11-12-5-9-16-10-6-12/h5-6,9-10,17H,1-4,7-8,11H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDSORVKPKUAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)N)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.